

Methionyl-tyrosine as an Antioxidant: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Met-tyr-OH*

Cat. No.: *B077975*

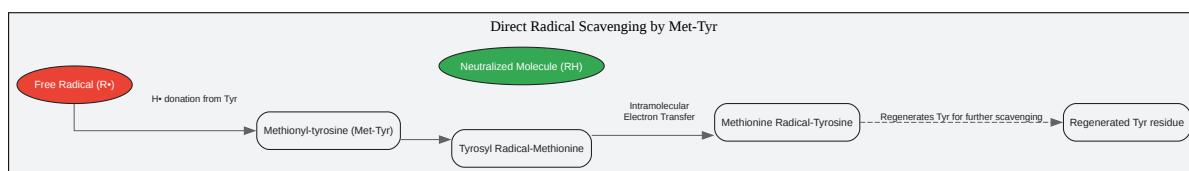
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of the dipeptide Methionyl-tyrosine (Met-Tyr) with other relevant antioxidants. The information presented herein is supported by experimental data to facilitate an objective evaluation of its potential applications in research and drug development.

Mechanism of Action of Methionyl-tyrosine

Methionyl-tyrosine exhibits a multi-faceted antioxidant capacity, acting through both direct radical scavenging and potentially by influencing endogenous antioxidant systems. Its efficacy is attributed to the synergistic action of its two constituent amino acid residues, methionine and tyrosine.

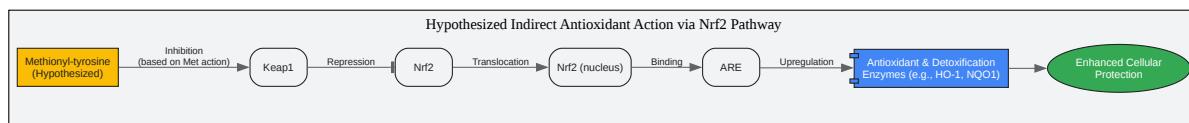

Direct Radical Scavenging:

The primary antioxidant mechanism of Methionyl-tyrosine involves the direct neutralization of free radicals. This is achieved through two principal actions:

- **Hydrogen Atom Donation by Tyrosine:** The phenolic hydroxyl group of the tyrosine residue can donate a hydrogen atom to a free radical, thereby neutralizing it. This process results in the formation of a more stable tyrosyl radical.

- Reductive Scavenging by Methionine: The sulfur atom in the methionine residue is susceptible to oxidation and can directly reduce reactive oxygen species (ROS).

A key feature of Met-Tyr's potent antioxidant activity is the intramolecular electron transfer from the methionine residue to the tyrosyl radical formed after hydrogen donation. This regenerates the tyrosine residue, allowing it to scavenge additional radicals, while the radical is transferred to the methionine residue. This synergistic interaction makes Met-Tyr a more effective antioxidant than its individual amino acid components. The specific sequence of the amino acids is crucial, with Met-Tyr demonstrating significantly higher antioxidant activity than Tyrosyl-methionine (Tyr-Met), suggesting that the C-terminal position of tyrosine is more favorable for this intramolecular regeneration.


[Click to download full resolution via product page](#)

Proposed mechanism of direct antioxidant action of Methionyl-tyrosine.

Potential Involvement in Cellular Antioxidant Pathways:

While direct evidence for Methionyl-tyrosine is still emerging, its constituent amino acid, methionine, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This is a critical endogenous defense mechanism against oxidative stress. Methionine availability can lead to the activation of Nrf2, which in turn upregulates the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Given that Met-Tyr contains a methionine residue, it is plausible that it could also contribute to the activation of the Nrf2-ARE pathway, thereby exerting an indirect antioxidant effect by bolstering cellular defenses. However, further research is required to definitively confirm this mechanism for the dipeptide itself.

[Click to download full resolution via product page](#)

Hypothesized Nrf2 pathway activation by Methionyl-tyrosine.

Comparative Antioxidant Performance

The antioxidant capacity of Methionyl-tyrosine has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, comparing Met-Tyr with its constituent amino acids and other relevant dipeptides. All Antioxidant Capacity (AOC) values are expressed in μmol Trolox Equivalents (TE) per μmol of the substance.

Table 1: ABTS Radical Cation Scavenging Activity (TEAC Assay)

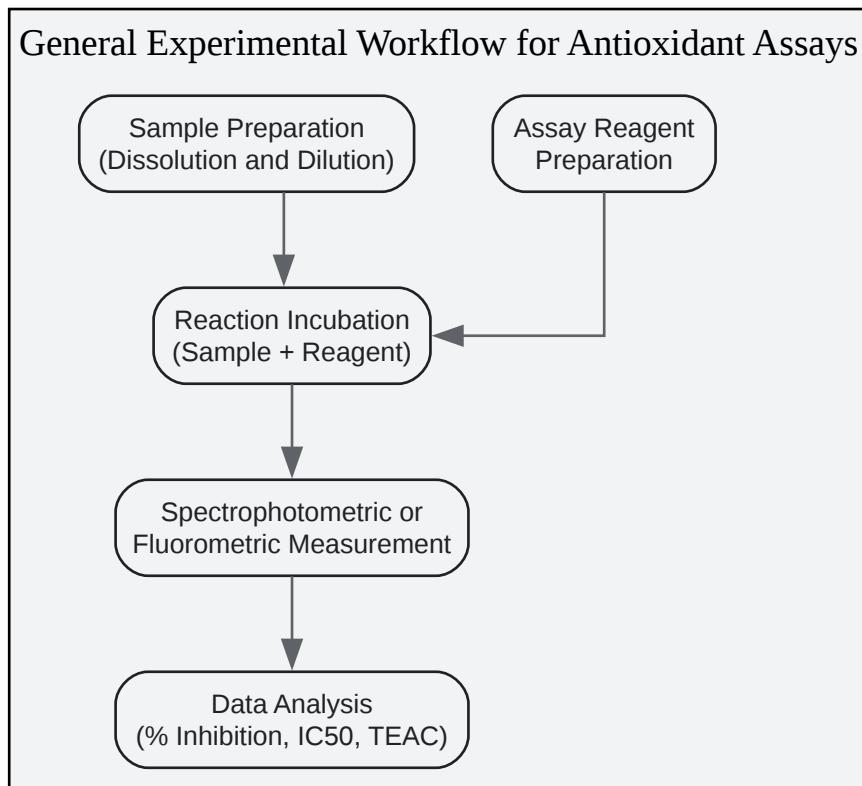
Compound	Antioxidant Capacity (μmol TE/ μmol)	Reference
Methionyl-tyrosine (Met-Tyr)	Synergistic Effect Observed	
Tyrosine (Tyr)	3.38 ± 0.07	
Methionine (Met)	0	
Tryptophan (Trp)	3.33 ± 0.05	
Cysteine (Cys)	2.04 ± 0.12	
Histidine (His)	0	
Tryptophyl-tyrosine (Trp-Tyr)	5.17	
Tyrosyl-tryptophan (Tyr-Trp)	6.04	
Tyrosyl-histidine (Tyr-His)	Synergistic Effect Observed	
Histidyl-tyrosine (His-Tyr)	Synergistic Effect Observed	

Data from Torkova et al., 2015. A synergistic effect for Met-Tyr was noted, indicating its AOC is greater than the sum of its parts, though a specific numerical value was not provided in this context.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Assay

Compound	Antioxidant Capacity ($\mu\text{mol TE}/\mu\text{mol}$)	Reference
Methionyl-tyrosine (Met-Tyr)	Additive Effect Observed	
Tyrosine (Tyr)	1.02 \pm 0.03	
Methionine (Met)	0.49 \pm 0.03	
Tryptophan (Trp)	2.79 \pm 0.05	
Cysteine (Cys)	0.49 \pm 0.04	
Histidine (His)	0.078 \pm 0.003	
Tryptophyl-tyrosine (Trp-Tyr)	5.1 (Synergistic)	
Tyrosyl-tryptophan (Tyr-Trp)	Additive Effect Observed	

Data from Torkova et al., 2015. An additive effect suggests the AOC of the dipeptide is roughly equal to the sum of the AOC of its constituent amino acids.


Table 3: Comparative Antioxidant Activity in DPPH and FRAP Assays

Compound	DPPH Radical Scavenging (IC50, μ g/mL)	Ferric Reducing Antioxidant Power (FRAP)
Methionyl-tyrosine (Met-Tyr)	Data not available	Data not available
L-Dopa	Lower IC50 than L-Tyrosine	Higher reducing power than L-Tyrosine
L-Tyrosine	Effective scavenger	Exhibits reducing power
Ascorbic Acid	Potent scavenger	Strong reducing agent
Trolox	Standard potent scavenger	Standard strong reducing agent
BHA (Butylated hydroxyanisole)	Potent scavenger	Not applicable
BHT (Butylated hydroxytoluene)	Potent scavenger	Not applicable

Qualitative comparison based on available literature. Specific IC50 and FRAP values for Met-Tyr are not readily available in comparative studies.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned in this guide.

[Click to download full resolution via product page](#)

General workflow for in vitro antioxidant capacity assessment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.
- Reagents:
 - DPPH stock solution (e.g., 0.1 mM in methanol or ethanol).
 - Test samples and standards (e.g., Ascorbic acid, Trolox) at various concentrations.
 - Solvent (methanol or ethanol).

- Procedure:
 - Prepare a working solution of DPPH in the chosen solvent.
 - Add a specific volume of the test sample or standard to the DPPH working solution.
 - Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
 - Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
 - A blank containing the solvent and DPPH solution is also measured.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] * 100$ The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay (TEAC Assay)

- Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS^{•+}), a blue-green chromophore. The reduction of ABTS^{•+} by the antioxidant causes a decolorization that is measured spectrophotometrically.
- Reagents:
 - ABTS stock solution (e.g., 7 mM in water).
 - Potassium persulfate solution (e.g., 2.45 mM in water).
 - Test samples and a standard (e.g., Trolox) at various concentrations.
 - Solvent (e.g., ethanol or phosphate buffer).

- Procedure:
 - Generate the ABTS•+ stock solution by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.
 - Dilute the ABTS•+ stock solution with the solvent to obtain a working solution with a specific absorbance at 734 nm (e.g., 0.70 ± 0.02).
 - Add a small volume of the test sample or standard to the ABTS•+ working solution.
 - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Oxygen Radical Absorbance Capacity (ORAC) Assay

- Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxy radical generator (e.g., AAPH). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
- Reagents:
 - Fluorescent probe (e.g., fluorescein) solution.
 - Peroxy radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride) solution.
 - Test samples and a standard (Trolox) at various concentrations.
 - Phosphate buffer (pH 7.4).
- Procedure:
 - In a microplate, add the fluorescent probe, the test sample or standard, and the phosphate buffer.

- Initiate the reaction by adding the AAPH solution.
- Monitor the fluorescence decay kinetically at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g., 37°C).
- Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as μ mol of Trolox Equivalents (TE).

Ferric Reducing Antioxidant Power (FRAP) Assay

- Principle: This assay measures the ability of an antioxidant to reduce the ferric-trypyridyltriazine (Fe^{3+} -TPTZ) complex to the ferrous (Fe^{2+}) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
- Reagents:
 - FRAP reagent, prepared fresh by mixing:
 - Acetate buffer (300 mM, pH 3.6).
 - TPTZ (2,4,6-trypyridyl-s-triazine) solution (10 mM in 40 mM HCl).
 - Ferric chloride (FeCl_3) solution (20 mM in water).
 - Test samples and a standard (e.g., FeSO_4 or Trolox) at various concentrations.
- Procedure:
 - Warm the FRAP reagent to 37°C.
 - Add the test sample or standard to the FRAP reagent.
 - Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
 - Measure the absorbance of the blue-colored solution at 593 nm.

- Data Analysis: A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram or liter of the sample.
- To cite this document: BenchChem. [Methionyl-tyrosine as an Antioxidant: A Comparative Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077975#mechanism-of-action-of-methionyl-tyrosine-as-an-antioxidant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com